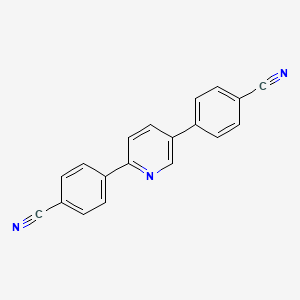
4,4'-(Pyridine-2,5-diyl)dibenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Pyridine-2,5-diyl)dibenzonitrile is an organic compound characterized by the presence of a pyridine ring flanked by two benzonitrile groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Pyridine-2,5-diyl)dibenzonitrile typically involves the reaction of 2,5-dibromopyridine with benzonitrile derivatives under palladium-catalyzed cross-coupling conditions. A common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 4,4’-(Pyridine-2,5-diyl)dibenzonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions: 4,4’-(Pyridine-2,5-diyl)dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile groups to primary amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Corresponding dicarboxylic acids.
Reduction: Diamines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
4,4’-(Pyridine-2,5-diyl)dibenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4,4’-(Pyridine-2,5-diyl)dibenzonitrile largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound’s ability to form coordination complexes with metal ions also plays a crucial role in its function as a catalyst or a material in electronic devices.
類似化合物との比較
- 4,4’-(Phenazine-5,10-diyl)dibenzonitrile
- 4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile
- 4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzonitrile
Comparison: 4,4’-(Pyridine-2,5-diyl)dibenzonitrile is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to phenazine or thiazole derivatives. This uniqueness makes it particularly valuable in applications requiring specific electronic or coordination characteristics.
特性
分子式 |
C19H11N3 |
|---|---|
分子量 |
281.3 g/mol |
IUPAC名 |
4-[6-(4-cyanophenyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C19H11N3/c20-11-14-1-5-16(6-2-14)18-9-10-19(22-13-18)17-7-3-15(12-21)4-8-17/h1-10,13H |
InChIキー |
IPUBOJHKMVZIOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)C2=CN=C(C=C2)C3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


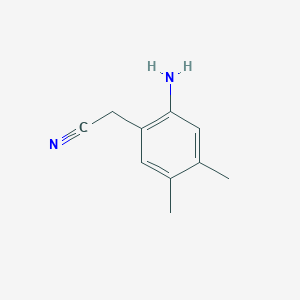
![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)
![3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile](/img/structure/B13130169.png)
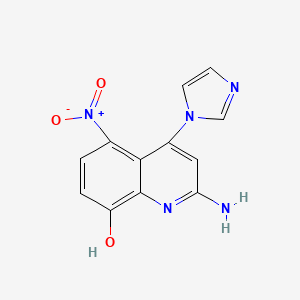
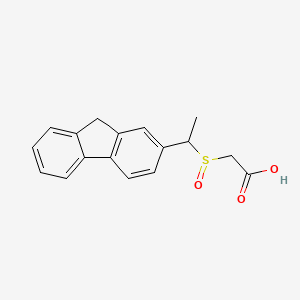
![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)

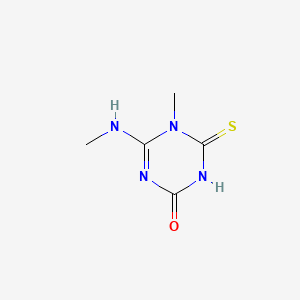
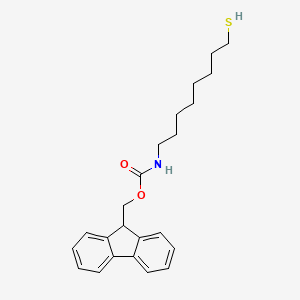
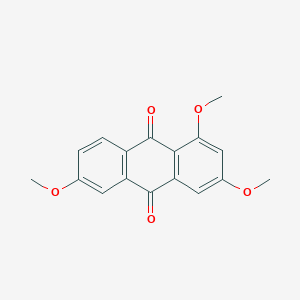
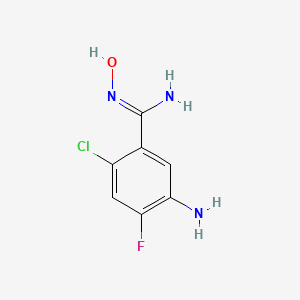
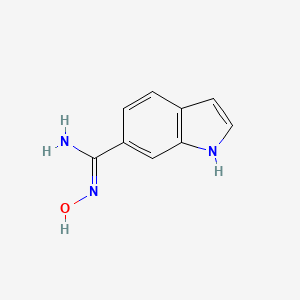
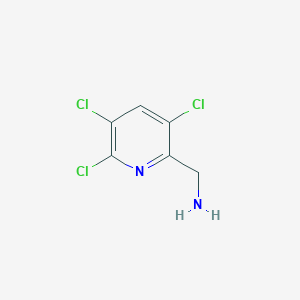
![N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130236.png)
